molecular formula C12H14S B14488874 3-(Ethylsulfanyl)-1,2-dihydronaphthalene CAS No. 64206-09-3

3-(Ethylsulfanyl)-1,2-dihydronaphthalene

Cat. No.: B14488874
CAS No.: 64206-09-3
M. Wt: 190.31 g/mol
InChI Key: GSCMGBKATXYBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfanyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring system with an ethylsulfanyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-1,2-dihydronaphthalene typically involves the introduction of an ethylsulfanyl group to a naphthalene derivative. One common method is the reaction of 1,2-dihydronaphthalene with ethylthiol in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the naphthalene derivative and ethylthiol are passed over a catalyst bed at elevated temperatures. The continuous flow process ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ethylsulfanyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted naphthalenes.

    Substitution: Various functionalized naphthalene derivatives.

Scientific Research Applications

3-(Ethylsulfanyl)-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-1,2-dihydronaphthalene
  • 3-(Propylsulfanyl)-1,2-dihydronaphthalene
  • 3-(Butylsulfanyl)-1,2-dihydronaphthalene

Uniqueness

3-(Ethylsulfanyl)-1,2-dihydronaphthalene is unique due to its specific ethylsulfanyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

64206-09-3

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

3-ethylsulfanyl-1,2-dihydronaphthalene

InChI

InChI=1S/C12H14S/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-6,9H,2,7-8H2,1H3

InChI Key

GSCMGBKATXYBPX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC2=CC=CC=C2CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.